molecular formula C14H13N3O3S B2654552 N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-46-2

N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2654552
CAS No.: 443329-46-2
M. Wt: 303.34
InChI Key: CASUGPBPSBGBIV-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core with a carboxamide substituent at position 6 and a 4-methoxyphenyl group at position 3. This structure combines electron-donating (methoxy) and hydrogen-bonding (carboxamide) moieties, making it a candidate for diverse biological and material applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-20-10-4-2-9(3-5-10)16-12(18)11-8-15-14-17(13(11)19)6-7-21-14/h2-5,8H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASUGPBPSBGBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and environmental benefits. Microwave irradiation reduces reaction times, minimizes energy consumption, and improves yields . This method involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile, followed by further reactions to produce the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of this compound is its anticancer properties. Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Study Findings : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The results demonstrated that certain compounds showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM, indicating their potential as anticancer agents .
  • Case Study : In a comparative study, a specific derivative of thiazolo[3,2-a]pyrimidine was found to induce apoptosis in cancer cells more effectively than standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) analysis suggested that the presence of the methoxy group on the phenyl ring contributed to enhanced activity .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant activity. In experimental models, it has shown promising results:

  • Research Insights : A study highlighted that thiazole-integrated pyrrolidin derivatives exhibited significant anticonvulsant properties in picrotoxin-induced convulsion models. The presence of the methoxyphenyl moiety was linked to improved efficacy .

Antimicrobial Activity

N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been tested for antimicrobial effects:

  • Antibacterial Evaluation : Compounds derived from thiazolo[3,2-a]pyrimidines displayed broad-spectrum antibacterial activity against various pathogens. Specific derivatives were tested against Mycobacterium smegmatis and exhibited minimum inhibitory concentrations (MIC) as low as 50 µg/mL .

Acetylcholinesterase Inhibition

Another important application is in the field of neuropharmacology:

  • Inhibition Studies : Thiazolo[3,2-a]pyrimidine derivatives have been identified as potential acetylcholinesterase inhibitors. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

CompoundActivityIC50 Value (µM)Mechanism
Compound AAnticancer15Induces apoptosis
Compound BAnticonvulsant18.4Modulates neurotransmitter release
Compound CAntimicrobial50Inhibits bacterial growth

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, it may inhibit calcium channels, leading to reduced calcium influx and subsequent cellular effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Thiazolo[3,2-a]pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Formula Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 5-(4-Methoxyphenyl), 6-carboxamide C₁₅H₁₃N₃O₃S Methoxy, carboxamide ~323.35
N-(3,4-Difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,3-a]pyrimidine-6-carboxamide 5-oxo, 6-carboxamide (3,4-difluorophenyl) C₁₃H₉F₂N₃O₂S Difluorophenyl, carboxamide 309.29
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 5-(4-Methoxyphenyl), 7-methyl, 6-carboxamide C₂₁H₁₉N₃O₃S Methyl, methoxyphenyl, carboxamide 393.46
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Bromophenyl), 7-methyl, 6-carboxylate C₁₆H₁₅BrN₂O₃S Bromophenyl, ester 395.27
Compound 3 (Carbohydrazide Intermediate) 5-(4-Methoxyphenyl), 6-carbohydrazide C₂₈H₂₄N₄O₂S Hydrazide, pyrrolo-thiazolo-pyrimidine 492.58

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs like the 3,4-difluorophenyl (electron-withdrawing) in . Such substitutions influence electronic properties, solubility, and binding interactions .
  • Carboxamide vs.
  • Fused Ring Systems : Compounds like the carbohydrazide intermediate () incorporate additional pyrrolo rings, increasing molecular rigidity and complexity compared to the simpler thiazolo-pyrimidine scaffold of the target compound .

Physicochemical Properties

Table 2: Spectral and Analytical Data
Compound Name IR (cm⁻¹) ¹H NMR (ppm) Mass Spec (m/z) Elemental Analysis (C/H/N/S) Reference
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Not reported δ 7.59 (s, NH), 7.10–7.49 (Ar-H) Not reported Not reported
Ethyl 3,7-biphenyl-5-[4-hydroxyphenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 3283 (NH), 1630 (C=O) δ 8.35 (NH), 6.73–7.62 (Ar-H), 5.65 (HB) 510 (M⁺) C 69.55%, H 5.61%, N 5.61% (Found)
Compound 3 (Carbohydrazide Intermediate) 1670 (C=O) δ 6.69–7.35 (Ar-H), 5.62 (HA) 492 (M⁺) C 68.30%, H 4.33%, N 10.40%, S 9.56%

Key Insights :

  • NH and C=O Stretches : IR spectra for carboxamide analogs show characteristic NH (~3280 cm⁻¹) and C=O (~1630–1670 cm⁻¹) stretches, consistent with hydrogen-bonding capacity .
  • Aromatic Proton Environments : ¹H NMR signals for aryl protons (δ 6.69–7.62 ppm) and methoxy groups (δ ~3.86 ppm) align with substituent effects observed in and .

Crystallographic and Packing Behavior

  • π-Halogen Interactions : Bromophenyl-substituted analogs () form stable crystals via π-halogen and C–H···O interactions, suggesting the target compound’s methoxyphenyl group may engage in similar packing motifs .
  • Hydrogen-Bonding Networks : Carboxamide derivatives (e.g., ) exhibit intermolecular N–H···O bonds, critical for crystal stability and solubility .

Biological Activity

N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C14_{14}H12_{12}N4_{4}O3_{3}S
  • IUPAC Name : this compound

The structure features a thiazolo-pyrimidine core, which is known for its diverse biological properties.

Anticancer Activity

Research indicates that compounds with thiazolo-pyrimidine scaffolds exhibit notable anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit cell proliferation by inducing apoptosis in cancer cells. They may also interfere with key signaling pathways involved in tumor growth.
  • Case Study : A study demonstrated that a related thiazolo-pyrimidine derivative significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values were reported in the low micromolar range, indicating potent activity against these cell types .

Antimicrobial Activity

This compound has also shown antimicrobial properties:

  • In Vitro Studies : Tests against common bacterial strains (e.g., E. coli and S. aureus) revealed that the compound exhibits bactericidal effects at concentrations ranging from 10 to 50 µg/mL .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory effects:

  • Research Findings : In vitro assays showed that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Potential Applications : This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. Basic Analytical Characterization

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., methoxyphenyl substitution) and purity. Key signals include the thiazole proton (δ 7.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • X-ray Crystallography : Resolves conformational details (e.g., boat vs. chair conformation of the pyrimidine ring) .
  • HPLC-PDA : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

How can structural contradictions in crystallographic data be resolved?

Q. Advanced Structural Analysis

  • DFT Calculations : Compare computed bond lengths/angles (e.g., B3LYP/6-31G* level) with experimental X-ray data to validate conformations .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing discrepancies .

What methodologies are used to study its biological activity and mechanism of action?

Q. Advanced Biological Evaluation

  • Enzyme Inhibition Assays : Test IC50_{50} values against kinases (e.g., EGFR) using fluorescence-based assays .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like DNA topoisomerase II .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD_D = 0.1–10 µM) .

How can stability issues during storage be mitigated?

Q. Basic Stability Studies

  • Forced Degradation : Expose to light (ICH Q1B), humidity (40°C/75% RH), and acidic/basic conditions.
  • Lyophilization : Stabilizes the compound in amorphous form, reducing hydrolysis (t1/2_{1/2} increases from 7 to 30 days) .
  • HPLC Stability-Indicating Methods : Track degradation products (e.g., hydrolyzed carboxamide) .

How should researchers address conflicting bioactivity data across studies?

Q. Advanced Data Reconciliation

  • Orthogonal Assays : Validate cytotoxicity (MTT vs. ATP-luciferase) and antimicrobial activity (MIC vs. time-kill curves) .
  • Meta-Analysis : Pool data from PubChem and Acta Cryst. to identify structure-activity trends (e.g., nitro groups enhance antibacterial potency) .

What strategies are effective for synthesizing bioactive derivatives?

Q. Advanced Derivative Synthesis

  • Nitro Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts nitro to amine, enhancing solubility .
  • Methoxy Group Replacement : Use BBr3_3 to demethylate and introduce halogens or sulfonates .
  • Click Chemistry : Introduce triazole moieties via CuAAC reactions for improved pharmacokinetics .

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